Ethyl 4-oxo-4-(2-pyridyl)butyrate
CAS No.: 26749-23-5
Cat. No.: VC2215009
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 26749-23-5 |
---|---|
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | ethyl 4-oxo-4-pyridin-2-ylbutanoate |
Standard InChI | InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 |
Standard InChI Key | XCERJELJQXCHPA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(=O)C1=CC=CC=N1 |
Canonical SMILES | CCOC(=O)CCC(=O)C1=CC=CC=N1 |
Chemical Structure and Properties
Molecular Characteristics
Ethyl 4-oxo-4-(2-pyridyl)butyrate is a derivative of butyric acid with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol. The compound features a pyridine ring attached to the 4-position of a butyrate backbone, with the pyridine nitrogen at the 2-position. This structural arrangement contributes significantly to the compound's chemical behavior and potential applications.
The structural elements can be further defined by its standard chemical identifiers:
Identifier Type | Value |
---|---|
CAS Number | 26749-23-5 |
IUPAC Name | ethyl 4-oxo-4-pyridin-2-ylbutanoate |
Standard InChI | InChI=1S/C11H13NO3/c1-2-15-11(14)7-6-10(13)9-5-3-4-8-12-9/h3-5,8H,2,6-7H2,1H3 |
Standard InChIKey | XCERJELJQXCHPA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCC(=O)C1=CC=CC=N1 |
PubChem Compound ID | 10104463 |
The presence of the pyridine ring, carbonyl group, and ester functionality creates a molecule with multiple reactive sites, making it valuable for various chemical transformations .
Physical Properties
The physical properties of Ethyl 4-oxo-4-(2-pyridyl)butyrate are critical for its handling, storage, and application in laboratory and industrial settings. While some properties are experimentally determined, others are predicted based on structural analysis.
The compound's solubility in organic solvents makes it compatible with various reaction conditions, particularly in synthetic organic chemistry applications .
Chemical Properties
The chemical reactivity of Ethyl 4-oxo-4-(2-pyridyl)butyrate is dominated by three key functional groups: the pyridine ring, the ketone (oxo) group, and the ester moiety. These functional groups can participate in various chemical transformations:
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The pyridine nitrogen can act as a weak base and nucleophile, allowing for coordination with metals or participation in hydrogen bonding.
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The ketone group can undergo nucleophilic addition reactions, reduction, or condensation reactions.
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The ester group is susceptible to hydrolysis, transesterification, and reduction reactions.
These properties make the compound versatile in organic synthesis pathways, particularly for creating more complex heterocyclic structures with potential biological activities.
Synthesis and Preparation Methods
Standard Synthetic Routes
The synthesis of Ethyl 4-oxo-4-(2-pyridyl)butyrate typically involves the reaction of 2-pyridylacetic acid or its derivatives with ethyl chloroacetate or similar reagents in the presence of a base. This approach allows for the construction of the required carbon backbone while maintaining the integrity of the functional groups.
A general synthetic route may involve:
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Formation of the C-C bond between the pyridine moiety and the butyrate backbone
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Oxidation to introduce the ketone functionality
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Esterification to form the ethyl ester
The exact conditions for these transformations may vary depending on the starting materials and desired yield.
Applications and Biological Activity
Pharmaceutical Applications
Ethyl 4-oxo-4-(2-pyridyl)butyrate and similar compounds have potential applications in pharmaceutical research, primarily due to the presence of the pyridine moiety, which is often associated with various pharmacological properties . Pyridine-containing compounds are common in medicinal chemistry due to their ability to engage in hydrogen bonding and other interactions with biological targets.
The compound's structural features suggest it could serve as:
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An intermediate in the synthesis of more complex bioactive molecules
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A building block for heterocyclic compounds with pharmaceutical applications
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A scaffold for structure-activity relationship studies in drug discovery
Research on Antibacterial Properties
One of the most promising aspects of Ethyl 4-oxo-4-(2-pyridyl)butyrate is its potential antibacterial activity. The search results indicate that this compound and related structures have been studied for their ability to inhibit bacterial growth.
While specific research data on this exact compound is limited in the search results, the general class of pyridine-containing esters has shown promising antibacterial effects against various bacterial strains. The mechanism likely involves interaction with bacterial cell components, possibly disrupting membrane integrity or interfering with essential enzymatic processes.
Supplier | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
TRC | E927768 | Not specified | 20 mg | $45 |
TRC | E927768 | Not specified | 40 mg | $65 |
TRC | E927768 | Not specified | 200 mg | $285 |
Rieke Metals | 7596b | 97% | 1 g | $303 |
Matrix Scientific | 087101 | 97% | 1 g | $319 |
These prices demonstrate the relatively high cost associated with specialty research chemicals, particularly those of high purity . The pricing structure also reflects the typical pattern of volume discounts, where larger quantities offer better value per unit weight.
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